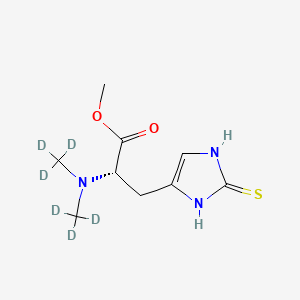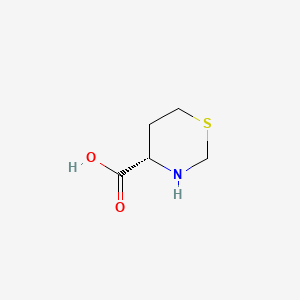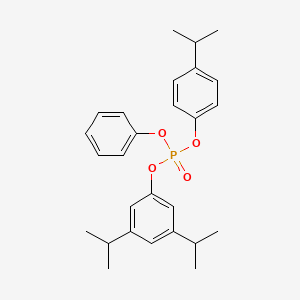
3,5-Bis(isopropyl)phenyl 4-Isopropylphenyl Phenyl Phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,5-Bis(isopropyl)phenyl 4-Isopropylphenyl Phenyl Phosphate” is a chemical compound with the molecular formula C27H33O4P . Its molecular weight is 452.52 . This compound is intended for research use only .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation:CC(C)c1ccc(OP(=O)(Oc2ccccc2)Oc3cc(cc(c3)C(C)C)C(C)C)cc1 .
Wissenschaftliche Forschungsanwendungen
Phosphorus-based Flame Retardants
- Application in Polymers: Phosphorus-based flame retardants, including aromatic phosphate esters, are known for their high efficiency and thermal stability. They are broadly applied in various polymers like polycarbonate and poly(butylene terephthalate) due to their good flame-retardant properties and environmental friendliness compared to halogenated alternatives. Such compounds are synergistic with phosphorus and nitrogen-containing compounds, enhancing their efficiency in flame retardancy (Levchik & Weil, 2006).
Environmental Impact and Degradation
- Environmental Presence and Degradation: Studies on organophosphate esters (OPEs), which include various phosphorus-based compounds, highlight their widespread environmental presence and potential impacts. Research on the degradation products of such compounds, including tetrabromobisphenol A derivatives, has shown that they can break down into less brominated compounds, highlighting the importance of understanding both their use and their persistence in the environment (Liu et al., 2018).
Biodegradation and Phosphorus Recovery
- Phosphorus Recovery Techniques: Given the essential role of phosphorus in biological systems and its limited availability, research has also focused on recovery techniques from wastewater. This is crucial for sustainability and addressing phosphorus scarcity. Full-scale recovery techniques are reviewed, including those from liquid and sludge phases, indicating technological feasibility but also highlighting economic and legislative challenges (Desmidt et al., 2015).
Catalytic Applications
- Catalysis: Group IV phosphates, including those with phosphorus, have shown promise in catalysis, useful for reactions such as alcohol dehydration and oxidative dehydrogenation. Their layered structure and acidity make them versatile for various chemical processes, indicating potential for broader applications beyond flame retardancy (Clearfield & Thakur, 1987).
Eigenschaften
IUPAC Name |
[3,5-di(propan-2-yl)phenyl] phenyl (4-propan-2-ylphenyl) phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33O4P/c1-19(2)22-12-14-26(15-13-22)30-32(28,29-25-10-8-7-9-11-25)31-27-17-23(20(3)4)16-24(18-27)21(5)6/h7-21H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHIJLBOQLOKIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC(=CC(=C3)C(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(isopropyl)phenyl 4-Isopropylphenyl Phenyl Phosphate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

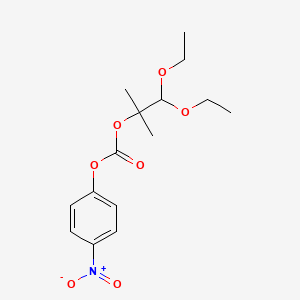
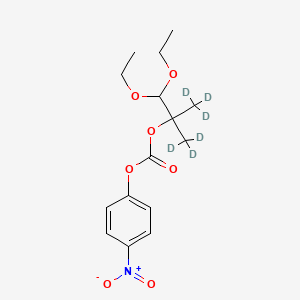
![(4E)-2-[2-(2,3-Dihydroxypropoxy)-2-oxoethyl]-9-methyldec-4-enoic acid](/img/structure/B587528.png)
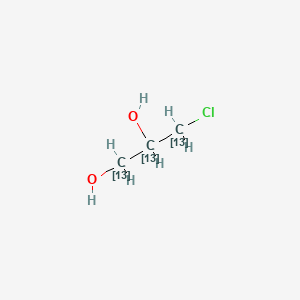
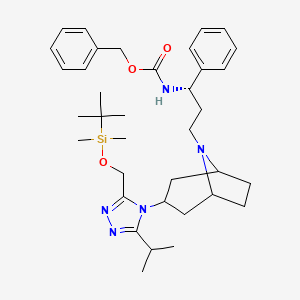
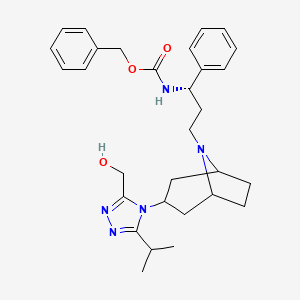
![Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate](/img/structure/B587535.png)
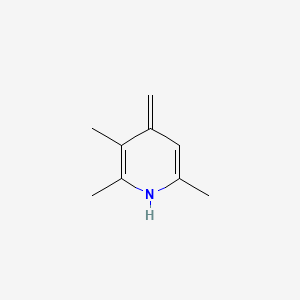
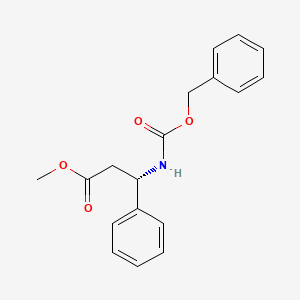
![Benzyl [(3S,5S,6S,8S)-8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl]carbamate](/img/structure/B587539.png)

